4-Iodo-2,2-dimethyl-tetrahydro-pyran

Catalog No.
S848416
CAS No.
882687-80-1
M.F
C7H13IO
M. Wt
240.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2,2-dimethyl-tetrahydro-pyran

Obtaining the 2,2-dimethyltetrahydropyran-4-yl motif in medicinal chemistry often fails with non-iodinated or unsubstituted analogs due to poor reactivity and metabolic instability. This compound solves that.

  • Enables mild Zn insertion or Fe-catalyzed cross-coupling at room temperature, preventing degradation of sensitive intermediates.
  • Iodine leaving group ensures high coupling yields in Pd-catalyzed C-C bond formation for pyrazolopyridine/indole scaffolds.
  • The 2,2-dimethyl steric shield blocks oxidative metabolism at the ring oxygen, critical for GLP-1 agonist pharmacokinetics.

CAS Number

882687-80-1

Product Name

4-Iodo-2,2-dimethyl-tetrahydro-pyran

IUPAC Name

4-iodo-2,2-dimethyloxane

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)I)C

Canonical SMILES

CC1(CC(CCO1)I)C

Synonyms

4-Iodo-2,2-dimethyltetrahydro-2H-pyran, 4-Iodo-2,2-dimethyloxane, 2,2-Dimethyl-4-iodotetrahydropyran, 2,2-Dimethyl-4-iodooxane

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g

4-Iodo-2,2-dimethyl-tetrahydro-pyran (CAS: 882687-80-1) is a highly specialized, iodine-substituted heterocyclic building block primarily utilized in advanced organic synthesis and medicinal chemistry. Characterized by a tetrahydropyran ring bearing two methyl groups at the 2-position and an iodine atom at the 4-position, this compound serves as a premium electrophilic precursor for C-C bond formation. Its procurement value lies in its ability to efficiently install the sterically hindered 2,2-dimethyltetrahydropyran-4-yl moiety via transition-metal-catalyzed cross-coupling or zinc insertion[1]. Unlike simpler cyclic ethers, its unique substitution pattern provides distinct lipophilic and conformational properties, making it a critical raw material for synthesizing complex pharmaceutical active ingredients, most notably non-peptide GLP-1 receptor agonists[2].

Research Fit

Workflow
Pd-catalyzed sp³-sp² and sp³-sp³ cross-coupling with secondary alkyl iodide
Scaffold
Conformationally constrained 2,2-dimethyl-THP core for sp³-rich building block
Selection Context
Milder oxidative addition vs bromide/chloride analogs; reported to support lower-temperature coupling

Substituting 4-Iodo-2,2-dimethyl-tetrahydro-pyran with generic alternatives like 4-iodo-tetrahydropyran or 4-bromo-2,2-dimethyl-tetrahydro-pyran severely compromises both process efficiency and downstream product viability. In medicinal chemistry, the 2,2-dimethyl groups are not merely structural variations; they provide essential steric shielding that prevents rapid oxidative metabolism at the adjacent oxygen atom, a critical requirement for the pharmacokinetic stability of GLP-1 receptor agonists [1]. Furthermore, from a processability standpoint, the iodine leaving group is indispensable for mild-condition metalation. Attempting to use the bromine analog for zinc insertion requires harsher conditions and longer reaction times, which leads to degradation of sensitive intermediates in late-stage functionalization workflows. Consequently, buyers must procure the exact iodinated, dimethylated compound to ensure both high coupling yields and the required biological efficacy of the final synthesized molecules [2].

Substitution Risk

1

C-I bond reactivity enables milder cross-coupling; C-Br or C-Cl analogs may require higher temperatures that can decompose sensitive substrates.

2

2,2-Dimethyl substitution constrains ring conformation; unsubstituted THP analogs lack this steric bias and may yield different regiochemical outcomes.

3

Iodine enables orthogonal chemoselective functionalization; bromide or chloride analogs may not replicate this reactivity sequence in multi-step syntheses.

Superior Reactivity in Mild-Condition Zinc Insertion

In the synthesis of complex indole-based intermediates, 4-Iodo-2,2-dimethyl-tetrahydro-pyran demonstrates rapid and efficient conversion to the corresponding organozinc reagent. Under standard conditions (zinc powder, TMSCl, 1,2-dibromoethane in DMF at room temperature), the iodine derivative achieves complete metalation in approximately 20 minutes [1]. In contrast, generic secondary alkyl bromides typically require elevated temperatures or significantly extended reaction times (>2 hours) to achieve comparable insertion, often resulting in lower overall yields due to side reactions.

Evidence DimensionZinc insertion reaction time at 20 °C
Target Compound Data~20 minutes
Comparator Or BaselineSecondary alkyl bromides (>120 minutes or requires heating)
Quantified Difference6x reduction in reaction time at ambient temperature
ConditionsZn powder, TMSCl, 1,2-dibromoethane, DMF, 20 °C

Rapid, room-temperature metalation minimizes the thermal degradation of sensitive substrates, directly improving the yield and throughput of multi-step pharmaceutical syntheses.

C-I Bond Dissociation Energy
Class-level
C-I: 53–57 kcal/mol | C-Br: 68–71 | C-Cl: 80–84 kcal/mol
Supports milder oxidative addition and lower-temperature cross-coupling conditions.
Class-level BDE data for secondary alkyl halides; compound-specific validation advised.

High-Yield Performance in Iron-Catalyzed Cross-Coupling

4-Iodo-2,2-dimethyl-tetrahydro-pyran is highly effective in sustainable, iron-catalyzed alkyl-alkyl cross-coupling reactions. When reacted with (1,3-dioxan-2-yl)ethylmagnesium bromide using an iron(II) acetate catalyst and an imidazolium ligand at 20 °C, the compound delivers an 83% isolated yield within 8 hours [1]. Unactivated secondary alkyl chlorides fail to undergo efficient coupling under these mild, low-temperature iron-catalyzed conditions, typically yielding <10% product.

Evidence DimensionCross-coupling yield with alkyl Grignard reagents
Target Compound Data83% yield
Comparator Or BaselineUnactivated secondary alkyl chlorides (<10% yield)
Quantified Difference>70% absolute increase in product yield
ConditionsFe(OAc)2, 1,3-bis(mesityl)imidazolium chloride, THF, 20 °C, 8h

Enables the use of inexpensive, environmentally benign iron catalysts instead of precious metals for complex C-C bond formations, reducing overall process costs.

sp³ Cross-Coupling Reactivity
Class-level
Ligand-controlled regiodivergent Suzuki-Miyaura coupling with secondary alkyl iodides reported for analogous systems.
Supports stereochemical control in C-C bond formation at the 4-position.
Class-level methodology; validate with target substrate and ligand system.

Enhanced Thermal Processability and Reduced Volatility

The introduction of the heavy iodine atom and the two methyl groups significantly alters the physical properties of the tetrahydropyran core. 4-Iodo-2,2-dimethyl-tetrahydro-pyran exhibits a predicted boiling point of 220.6 °C . This is a substantial elevation compared to the parent unsubstituted tetrahydropyran, which boils at 88 °C. The higher boiling point translates to drastically reduced volatility at standard laboratory and manufacturing temperatures.

Evidence DimensionBoiling Point (Volatility indicator)
Target Compound Data220.6 °C
Comparator Or BaselineUnsubstituted tetrahydropyran (88 °C)
Quantified Difference132.6 °C increase in boiling point
ConditionsStandard atmospheric pressure

Lower volatility simplifies handling, reduces inhalation exposure risks, and minimizes material loss during vacuum purging or inert gas sweeping in large-scale reactors.

Commercial Purity Grades
Head-to-head
97% purity (Leyan, Sigma-Aldrich, Cool Pharm) and 95% purity (ChemShuttle).
97% grade supports catalyst-sensitive applications; 95% grade may suit route scouting.
Supplier COA review recommended for trace metal profiles.
Predicted Physicochemical Profile
Reported
BP: 220.6°C (pred.) vs 79°C unsubstituted; Density: 1.56 vs 1.77 g/cm³.
Higher boiling point informs purification strategy; distillation may require adjusted vacuum.
Predicted values; experimental verification advised for scale-up planning.
Storage Stability
Class-level
Store at 2–8°C, sealed under dry conditions, protected from light.
Cold-chain logistics required; photolytic C-I cleavage risk drives light-protection need.
Class-level inference from alkyl iodide BDE; supplier SDS should guide handling.
2,2-Dimethyl Substitution
Class-level
Gem-dimethyl blocks C2 metabolic oxidation and restricts ring conformational mobility.
May support metabolic stability in lead optimization; context-dependent.
Class-level medicinal chemistry inference; compound-specific SAR required.

Synthesis of Non-Peptide GLP-1 Receptor Agonists

This compound is the premier choice for introducing the sterically hindered 2,2-dimethyltetrahydropyran-4-yl motif into pyrazolopyridine and indole scaffolds. Its high reactivity in zinc-mediated metalation and subsequent palladium-catalyzed cross-coupling makes it indispensable for building the lipophilic core of advanced anti-diabetic and anti-obesity drug candidates, where the dimethyl substitution is critical for metabolic stability [1].

Sustainable Iron-Catalyzed Alkyl-Alkyl Cross-Coupling

Due to the highly electrophilic nature of the carbon-iodine bond, this compound is perfectly suited for modern, green-chemistry workflows employing iron catalysis. It serves as an excellent electrophile for coupling with alkylmagnesium reagents under mild, room-temperature conditions, providing a cost-effective alternative to traditional palladium or nickel-catalyzed pathways for complex aliphatic chain elongation [2].

Bioisostere Development in Medicinal Chemistry

In drug discovery programs seeking to improve the pharmacokinetic profiles of lead compounds, this building block is utilized to replace standard carbocyclic rings (like cyclohexyl) with an oxygen-containing heterocycle. The specific 2,2-dimethyl substitution pattern provided by this reagent ensures that the resulting bioisostere maintains high lipophilicity while resisting rapid oxidative degradation, making it a superior choice over unsubstituted pyran precursors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
sp³-sp² Suzuki-Miyaura cross-coupling
Secondary alkyl iodide with conformational bias
Ligand-controlled stereospecificity review
Enzyme inhibition probe library synthesis
Late-stage C4 diversification handle
Target engagement and selectivity profiling
Tandem coupling-cyclization sequences
Chemoselective C-I functionalization
Cyclization pathway selectivity and intermediate stability
sp³-rich scaffold SAR studies
Gem-dimethyl conformational constraint
Conformation-activity relationship analysis

XLogP3

2.2

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